3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine is a complex organic compound that features a pyrrolo[3,2-B]pyridine core with a tosyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine typically involves the following steps:
Formation of the Pyrrolo[3,2-B]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Tosyl Group: Tosylation is usually performed using tosyl chloride in the presence of a base such as pyridine.
Attachment of the Dioxaborolane Moiety: This step involves the reaction of the pyrrolo[3,2-B]pyridine derivative with a dioxaborolane reagent under suitable conditions, often involving a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the molecule.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine involves its interaction with molecular targets through its functional groups. The dioxaborolane moiety can participate in boron-mediated reactions, while the tosyl group can facilitate nucleophilic substitutions. These interactions enable the compound to act as a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the dioxaborolane moiety but lacks the tosyl group and the pyrrolo[3,2-B]pyridine core.
2-Methoxypyridine-5-boronic acid pinacol ester: Similar in having a boronic acid ester but differs in the core structure and functional groups.
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine is unique due to its combination of a pyrrolo[3,2-B]pyridine core, a tosyl group, and a dioxaborolane moiety. This unique structure imparts distinct reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C20H23BN2O4S |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C20H23BN2O4S/c1-14-8-10-15(11-9-14)28(24,25)23-13-16(18-17(23)7-6-12-22-18)21-26-19(2,3)20(4,5)27-21/h6-13H,1-5H3 |
InChI Key |
CPPVQCZWGLLKQI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2N=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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